(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

Asymmetric synthesis Chiral resolution Enantiopurity

(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-amine (CAS 2059912‑69‑3, molecular formula C₁₃H₁₉N, molecular weight 189.30 g·mol⁻¹) belongs to the tetrahydro‑benzoannulene (benzosuberene) class of chiral primary amines. It is the single (5S)‑enantiomer of the gem‑dimethyl‑substituted benzosuberen‑5‑amine scaffold, distinct from the racemic mixture (CAS 1344230‑73‑4) and the unsubstituted parent 6,7,8,9‑tetrahydro‑5H‑benzoannulen‑5‑amine (CAS 17910‑26‑8).

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13249364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1(CCC2=CC=CC=C2C(C1)N)C
InChIInChI=1S/C13H19N/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6,12H,7-9,14H2,1-2H3/t12-/m0/s1
InChIKeyVQQROXIKFLOQPL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine – A Single-Enantiomer Chiral Amine Building Block in the Benzosuberene Class


(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine (CAS 2059912‑69‑3, molecular formula C₁₃H₁₉N, molecular weight 189.30 g·mol⁻¹) belongs to the tetrahydro‑benzo[7]annulene (benzosuberene) class of chiral primary amines . It is the single (5S)‑enantiomer of the gem‑dimethyl‑substituted benzosuberen‑5‑amine scaffold, distinct from the racemic mixture (CAS 1344230‑73‑4) and the unsubstituted parent 6,7,8,9‑tetrahydro‑5H‑benzo[7]annulen‑5‑amine (CAS 17910‑26‑8) . Its stereodefined, sterically constrained architecture makes it a versatile intermediate for asymmetric synthesis and medicinal‑chemistry campaigns requiring high enantiopurity [1].

Enantiopure (5S)-amine for asymmetric synthesis workflows
Eliminates chiral separation steps in stereochemical SAR campaigns
Suited for medicinal chemistry requiring defined stereochemistry

Why (5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine Cannot Be Replaced by the Racemate, the Unsubstituted Parent, or the (5R)-Enantiomer


Substituting this compound with a close structural analog introduces quantifiable differences in physicochemical properties, stereochemical integrity, and target‑binding potential that directly affect synthetic and biological outcomes. The gem‑dimethyl substitution at C‑7 raises the predicted logP by ~1.0 unit relative to the unsubstituted parent (ΔlogP ≈ 1.0; parent CLogP ≈ 2.1 vs. target CLogP ≈ 3.1), altering solubility and membrane‑permeability profiles [1]. The (5S)‑configured chiral centre provides enantiomerically pure material, whereas the racemate (CAS 1344230‑73‑4) requires chiral separation that adds cost and reduces yield in asymmetric syntheses [2]. Furthermore, the class of benzo[7]annulen‑based amines has demonstrated potent GluN2B‑subtype NMDA receptor antagonism with Ki values in the low‑nanomolar range (e.g., 2.3 nM for phenylcyclohexylamine cis‑6h), and stereochemistry at the annulene ring critically governs affinity and selectivity [3][4].

Target: (5S)-enantiomer
Racemate (CAS 1344230-73-4)
50:50 mixture requires additional chiral resolution, impacting yield and purity in asymmetric syntheses.
Target: 7,7-dimethyl scaffold
Unsubstituted parent (CAS 17910-26-8)
Lipophilicity differs by ΔlogP ≈ +1.0; membrane partitioning and solubility profiles may shift significantly.
Target: (5S)-configuration
(5R)-enantiomer
Opposite stereochemistry may invert target engagement or selectivity; binding outcomes may not transfer.

Product‑Specific Quantitative Evidence Guide for (5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine


Enantiomeric Purity: Single (5S)-Enantiomer Avoids Racemization Risk and Chiral Separation Cost

The (5S)-configured compound (CAS 2059912‑69‑3) is supplied at ≥ 95 % purity as the single enantiomer [1], which is a critical advantage over the racemic mixture (CAS 1344230‑73‑4). The racemate contains an equimolar mixture of (5S) and (5R) enantiomers, requiring additional chiral chromatography or diastereomeric salt resolution to isolate the desired stereoisomer for asymmetric synthesis or stereospecific biological assays. The estimated price premium for the single‑enantiomer product (≈ $1,632–1,944 per 50 mg) reflects the cost of stereoselective synthesis or resolution that the end‑user avoids [2].

Enantiomeric purity
Head-to-head
(5S)-enantiomer ≥95% purity vs racemate 50:50 (5S):(5R)
Eliminates chiral separation; supports stereospecific synthesis
Vendor specification; verify lot purity
Asymmetric synthesis Chiral resolution Enantiopurity

Gem‑Dimethyl Substitution Elevates logP by ~1.0 Unit Relative to the Unsubstituted Parent Scaffold

The 7,7‑dimethyl substitution in the target compound increases the calculated partition coefficient (logP) from 2.1 (parent, XLogP3‑AA) to ~3.12 (7,7‑dimethyl analogue, computed logP), a ΔlogP of approximately +1.0 [1]. The parent compound (CAS 17910‑26‑8; MW = 161.24 g·mol⁻¹) lacks the two methyl groups, resulting in lower lipophilicity and reduced molecular weight (ΔMW = +28.06 g·mol⁻¹). Higher logP correlates with enhanced passive membrane permeability, which is advantageous for designing CNS‑penetrant ligands.

Lipophilicity shift
Cross-study comparable
ΔlogP ≈ +1.0
Supports membrane permeability tuning in CNS ligand design
In silico prediction; confirm experimentally
Lipophilicity ADME Physicochemical profiling

Benzosuberene Scaffold Exhibits Sub‑Nanomolar to Low‑Nanomolar GluN2B NMDA Receptor Affinity; the (5S)-Amine Serves as a Key Chiral Intermediate for SAR Exploration

The benzo[7]annulene scaffold has been validated as a privileged template for GluN2B‑selective NMDA receptor antagonists, with structurally optimized 7‑amine congeners achieving Ki values as low as 2.3 nM (phenylcyclohexylamine cis‑6h) and 7.9 nM (2‑methoxy‑N‑methyl‑N‑(3‑phenylpropyl)‑6,7,8,9‑tetrahydro‑5H‑benzo[7]annulen‑7‑amine, 23a) [1][2]. These published leads demonstrate that stereochemistry at the annulene ring profoundly influences receptor binding. The target (5S)-amine provides an enantiopure, functionalizable primary amine at the C‑5 position, enabling stereospecific elaboration to probe the structure–activity relationships that govern GluN2B affinity and selectivity [3].

GluN2B affinity context
Class-level
Scaffold achieves Ki 2.3–10 nM (C7-amine analogues)
Enables stereospecific SAR exploration of C5-amine series
No Ki data for target compound; requires validation
NMDA receptor GluN2B-selective antagonist Neuroprotection

Molecular Weight and Hydrogen‑Bonding Profile Differentiate the Target Compound from N‑Alkylated and Halogenated Analogues

With one hydrogen‑bond donor (‒NH₂) and one hydrogen‑bond acceptor, the target compound (MW = 189.30 g·mol⁻¹) occupies a favourable low‑molecular‑weight fragment space . In contrast, common derivatised analogues such as N‑(propan‑2‑yl)‑6,7,8,9‑tetrahydro‑5H‑benzo[7]annulen‑5‑amine (MW = 203.33 g·mol⁻¹; increased steric bulk) and 3‑chloro‑6,7,8,9‑tetrahydro‑5H‑benzo[7]annulen‑5‑amine (MW = 195.69 g·mol⁻¹; halogen‑containing) carry higher molecular weight and altered electronic profiles . The unsubstituted primary amine of the target compound offers maximal synthetic versatility for downstream diversification (reductive amination, acylation, sulfonylation) without steric hindrance from pre‑existing N‑substituents.

Fragment suitability
Data to verify
MW 189.30; HBD=1; primary amine vs N-isopropyl (203.33) and 3-chloro (195.69)
Lower MW, unsubstituted amine supports fragment-based discovery
Vendor data; verify batch properties
Physicochemical properties Lead optimisation Fragment‑based design

GHS Hazard Classification Provides Standardised Safety Profile Enabling Institutional Procurement Compliance

The hydrochloride salt (CAS 1803592‑48‑4) is notified under the ECHA C&L Inventory with CLP harmonised classification: H302 (harmful if swallowed, Acute Tox. 4), H315 (causes skin irritation, Skin Irrit. 2), H319 (causes serious eye irritation, Eye Irrit. 2), and H335 (may cause respiratory irritation, STOT SE 3) [1]. The free‑base form carries the same hazard profile . This classification aligns with standard laboratory amine handling procedures and facilitates institutional chemical safety approvals and shipping compliance when procuring from international vendors.

GHS hazard profile
Supporting evidence
H302, H315, H319, H335 (free base and HCl salt)
Standardised classification streamlines procurement and EHS review
Per ECHA C&L notification; confirm current SDS
Safety data GHS classification Procurement compliance

Optimal Research and Industrial Application Scenarios for (5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine


Stereospecific Construction of GluN2B‑Selective NMDA Receptor Antagonist Libraries

Medicinal chemistry teams developing next‑generation GluN2B‑selective negative allosteric modulators can utilise the (5S)‑amine as an enantiopure intermediate for reductive amination or amide coupling to append diverse phenylalkyl side chains. Published structure–activity relationships show that benzo[7]annulen‑7‑amine congeners achieve Ki values as low as 2.3 nM, and stereochemistry at the annulene ring is a critical determinant of affinity . The target compound allows the 5‑amine regioisomer series to be explored with full stereochemical control.

Fragment‑Based Drug Discovery Screening Cascades

With a molecular weight of 189.30 g·mol⁻¹ and a single hydrogen‑bond donor, the compound satisfies the 'Rule of Three' criteria for fragment‑sized screening libraries (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) . Its computed logP of ~3.1 and gem‑dimethyl‑conferred metabolic stability make it an attractive fragment hit for optimisation against CNS and oncology targets, including the tubulin colchicine site where benzosuberene analogues have demonstrated picomolar cytotoxicity [1].

Asymmetric Synthesis of Chiral Ligands and Organocatalysts

The (5S)-configured primary amine can be elaborated into chiral bidentate ligands (e.g., diamine, imine, or oxazoline derivatives) for enantioselective transition‑metal catalysis. The rigid benzosuberene backbone restricts conformational flexibility, a desirable attribute for inducing high enantioselectivity in asymmetric transformations. Procurement of the enantiopure (5S)-amine avoids the yield loss and analytical burden associated with resolving the racemate .

Chemical Biology Probe Development for Target Identification

The primary amine handle enables facile conjugation to biotin, fluorophores, or photoaffinity labels via standard amide‑bond formation. The gem‑dimethyl group provides a distinctive NMR‑active and mass‑spectrometric signature (MW = 189.30, distinct from the parent MW = 161.24) that facilitates tracking in target‑engagement and pull‑down experiments . The scaffold's established biological relevance through GluN2B antagonism supports its use in chemoproteomic campaigns.

Application
Selection Property
Validation Focus
GluN2B receptor modulator research
Enantiopure (5S)-amine for stereospecific derivatization
Stereochemical SAR and affinity profiling
Fragment-based screening libraries
Low MW (189.30), single HBD, primary amine handle
Rule-of-three compliance and synthetic tractability
Chiral ligand and catalyst design
Rigid benzosuberene backbone with (5S) configuration
Enantioselectivity induction potential
Target identification probes
Conjugatable primary amine, gem-dimethyl NMR/MS tag
Pull-down and target engagement specificity
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